KAN0438241

PFKFB3 inhibitor isoform selectivity glycolysis

KAN0438241 is a phenylsulfonamido salicylic acid-based, non-ATP-competitive small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a glycolytic enzyme overexpressed in cancer cells and implicated in homologous recombination (HR) DNA repair. It demonstrates a 0.19 µM IC50 against human recombinant PFKFB3 with approximately 20-fold selectivity over PFKFB4 (IC50 ~3.6 µM) and no significant inhibition of PFKFB1 or PFKFB2.

Molecular Formula C19H14FNO6S
Molecular Weight 403.4 g/mol
Cat. No. B7637268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAN0438241
Molecular FormulaC19H14FNO6S
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C3=C(C=CC(=C3)F)O
InChIInChI=1S/C19H14FNO6S/c20-12-4-7-17(22)16(9-12)11-2-1-3-14(8-11)28(26,27)21-13-5-6-15(19(24)25)18(23)10-13/h1-10,21-23H,(H,24,25)
InChIKeyDDVUKRHRMBDQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KAN0438241: A Selective PFKFB3 Inhibitor with Defined Subtype Selectivity for Oncology Research Procurement


KAN0438241 is a phenylsulfonamido salicylic acid-based, non-ATP-competitive small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a glycolytic enzyme overexpressed in cancer cells and implicated in homologous recombination (HR) DNA repair. It demonstrates a 0.19 µM IC50 against human recombinant PFKFB3 with approximately 20-fold selectivity over PFKFB4 (IC50 ~3.6 µM) and no significant inhibition of PFKFB1 or PFKFB2 [1]. The compound's binding pose in the fructose-6-phosphate substrate pocket has been confirmed by X-ray crystallography at 2.51 Å resolution (PDB: 6ETJ) [2].

Why PFKFB3 Inhibitors Cannot Be Interchanged: KAN0438241 vs. 3PO, PFK-158, and Other In-Class Compounds


PFKFB3 inhibitors exhibit striking divergence in target engagement, cellular potency, selectivity profiles, and validated mechanism of action. The prototypical inhibitor 3PO (IC50 ~22.9 µM) fails to suppress intracellular fructose-2,6-bisphosphate, to inhibit HR repair activity in the DR-GFP reporter assay, or to reduce RAD51 recruitment in irradiated cells [1]. PFK-158, a 3PO derivative, achieves improved but structurally distinct potency (IC50 137 nM against recombinant PFKFB3), yet lacks the X-ray co-crystal structural validation and the non-ATP-competitive binding mode confirmed for KAN0438241 [2]. AZ PFKFB3 26 (IC50 23 nM) exhibits cross-reactivity with PFKFB1 (IC50 2.06 µM) and PFKFB2 (IC50 0.384 µM), rendering its selectivity window narrower than KAN0438241's profile . These differences preclude generic substitution and necessitate compound-specific procurement decisions.

Quantitative Differentiation Evidence for KAN0438241 vs. Closest PFKFB3 Inhibitor Comparators


PFKFB3 Isoform Selectivity: 20-Fold Window Over PFKFB4 vs. No Significant PFKFB1/2 Inhibition

KAN0438241 exhibits a defined selectivity profile across the PFKFB isoenzyme family: it inhibits PFKFB3 with an IC50 of 0.19 µM, PFKFB4 with an IC50 of approximately 3.6 µM (representing a ~20-fold selectivity window for PFKFB3 over PFKFB4), and shows no significant inhibition of PFKFB1 or PFKFB2 [1]. In contrast, AZ PFKFB3 26, while more potent against PFKFB3 (IC50 23 nM), retains significant cross-reactivity with PFKFB1 (IC50 2.06 µM, ~90-fold selectivity) and PFKFB2 (IC50 0.384 µM, ~17-fold selectivity) . The broader selectivity profile of KAN0438241 against PFKFB1 and PFKFB2—isoenzymes with distinct physiological roles in cardiac and hepatic tissues—may be advantageous for applications requiring minimal off-isoenzyme perturbation.

PFKFB3 inhibitor isoform selectivity glycolysis cancer metabolism

KAN0438241 vs. Prodrug KAN0438757: Differential Biochemical vs. Cellular Activity Defines Application-Specific Selection

KAN0438241 and its ethyl ester prodrug KAN0438757 display an inverted activity profile between biochemical and cellular assays. KAN0438241 potently inhibits human recombinant PFKFB3 kinase activity in vitro (IC50 0.19 µM), whereas KAN0438757 is largely inactive in the same cell-free enzymatic assay [1]. Conversely, in cellular assays measuring intracellular fructose-2,6-bisphosphate (F-2,6-P2) levels via the van Schaftingen assay, KAN0438241 is only weakly active with low µM potency, while KAN0438757 demonstrates sub-µM IC50 values across pancreatic, gastric, and colon cancer cell lines [1]. Specifically, Fig. 3c and 3d of Gustafsson et al. (2018) provide direct head-to-head comparison curves showing this activity inversion [1]. This difference arises because the carboxylate moiety of KAN0438241 (essential for target engagement in the F6P substrate pocket) limits passive membrane permeability, a limitation overcome by the ester prodrug KAN0438757, which undergoes intracellular hydrolysis to release the active KAN0438241 moiety.

PFKFB3 inhibitor prodrug cell permeability in vitro assay

HR Repair Inhibition and Radiosensitization: KAN0438757-Mediated PFKFB3 Inhibition vs. 3PO and ATM/ATR Inhibition

The KAN0438241/KAN0438757 compound series uniquely demonstrates PFKFB3-dependent impairment of HR repair and selective radiosensitization of transformed cells. Treatment of U2OS cells with KAN0438757 reduced DR-GFP-measured HR repair activity to approximately 10% of vehicle-treated controls—a reduction more pronounced than that achieved by ATR inhibition [1]. Critically, the comparator compound 3PO did not impair HR activity in the same DR-GFP reporter assay, despite producing a comparable cell cycle profile, confirming that not all PFKFB3 inhibitors engage the HR repair function [1]. In clonogenic survival assays with ionizing radiation (IR), KAN0438757 induced dose-dependent radiosensitization [1]. When tested in isogenic normal (BJ TERT) vs. transformed (BJ RAS) fibroblasts, KAN0438757 at radiosensitizing concentrations only marginally affected BJ TERT survival while significantly reducing BJ RAS colony formation, in contrast to ATM and ATR inhibitors, which were equally toxic to both normal and transformed cells at effective concentrations [1]. PFKFB3 silencing alone produced an approximately 6-fold enhancement of radiosensitivity vs. control (Survival Fraction 0.05 vs. 0.28) [1].

DNA damage repair homologous recombination radiosensitization PFKFB3 inhibitor

Structural Validation: Co-Crystal Structure of KAN0438241 Bound to PFKFB3 vs. Lack of Structural Confirmation for 3PO and PFK-158

KAN0438241's binding to PFKFB3 has been definitively established by X-ray co-crystallography (PDB ID: 6ETJ, resolution 2.51 Å), revealing that the compound occupies the fructose-6-phosphate (F6P) substrate pocket of the catalytic domain, making polar contacts with active-site residues and mimicking interactions of the endogenous substrate [1]. This structural confirmation is absent for 3PO—the authors of the primary study explicitly state they could not achieve an IC50 value for 3PO nor obtain a crystal structure confirming its binding to PFKFB3 [1]. PFK-158, while more potent than 3PO (IC50 137 nM), similarly lacks a publicly available PFKFB3 co-crystal structure . The non-ATP-competitive binding mode of KAN0438241, confirmed by NMR competition experiments with ATP and by the co-crystal structure, further distinguishes it from ATP-competitive PFKFB3 inhibitors and may reduce off-target kinase interactions [1].

X-ray crystallography binding mode PFKFB3 structure drug design

Kinome-Wide Selectivity: No Significant Off-Target Kinase Binding at 2 µM by KINOMEscan

Both KAN0438241 and its prodrug KAN0438757 were profiled against a diverse panel of 97 kinases using DiscoveRx KINOMEscan technology at 2 µM. Both compounds displayed a selectivity score of SScore(35) = 0, indicating no significant binding to any of the 97 targets in the scanEDGEsm kinase panel [1]. This kinome-wide selectivity is consistent with the non-ATP-competitive binding mode of the phenylsulfonamido salicylic acid series, specifically designed to avoid cross-activity with other kinases [1]. For comparison, while PFK-158 is described as a selective PFKFB3 inhibitor, publicly available comprehensive kinome profiling data are not readily accessible; AZ PFKFB3 26, by design, retains measurable activity against PFKFB1 (IC50 2.06 µM) and PFKFB2 (IC50 0.384 µM), which are metabolic kinases rather than conventional signaling kinases but may still confound interpretation in certain experimental systems .

kinase selectivity KINOMEscan off-target profiling chemical probe validation

Optimized Application Scenarios for KAN0438241 Based on Quantitative Differentiation Evidence


Cell-Free Biochemical and Structural Biology Studies Requiring PFKFB3-Specific Inhibition

For in vitro enzymatic assays, isothermal titration calorimetry (ITC) binding studies, and X-ray crystallography of PFKFB3, KAN0438241 is the appropriate selection. Its cell-free IC50 of 0.19 µM against recombinant PFKFB3, combined with the validated co-crystal structure (PDB 6ETJ at 2.51 Å resolution) showing binding in the F6P substrate pocket, provides a structurally characterized tool compound [1]. The prodrug KAN0438757 should not be used for these applications, as it is largely inactive in cell-free enzymatic assays due to the ester modification masking the critical carboxylate interaction with the active site [1]. Researchers should note that KAN0438241 has limited passive membrane permeability, making it unsuitable for cellular target engagement studies without the prodrug formulation.

Cellular Radiosensitization and DNA Repair Studies in Cancer Models

For experiments combining PFKFB3 inhibition with ionizing radiation to study HR repair, use the prodrug KAN0438757, which provides intracellular delivery of the active KAN0438241 moiety. KAN0438757 treatment reduces HR repair activity to approximately 10% of vehicle controls in the DR-GFP reporter assay—functional inhibition not reproduced by 3PO [1]. The compound induces dose-dependent radiosensitization in U2OS cells and selectively impairs clonogenic survival of transformed (BJ RAS) over normal (BJ TERT) cells, unlike ATM/ATR inhibitors which are equally toxic to both cell types [1]. The documented KINOMEscan selectivity (SScore(35) = 0 at 2 µM) supports attribution of observed phenotypes to PFKFB3 inhibition [1].

PFKFB3 Target Validation Studies Requiring Isoform-Level Selectivity

When experimental interpretation requires confidence that phenotypes arise specifically from PFKFB3 inhibition without confounding effects from PFKFB1 or PFKFB2, KAN0438241/KAN0438757 provides a documented selectivity advantage over AZ PFKFB3 26. The KAN0438241 series exhibits no significant inhibition of PFKFB1 or PFKFB2, whereas AZ PFKFB3 26 inhibits PFKFB2 with an IC50 of 0.384 µM (~17-fold vs. PFKFB3) and PFKFB1 with an IC50 of 2.06 µM (~90-fold vs. PFKFB3) [1]. At concentrations commonly used in cellular assays (low µM range), AZ PFKFB3 26 may simultaneously inhibit PFKFB2 at >50% occupancy, potentially confounding results in tissues where PFKFB2 is functionally relevant (e.g., cardiac and hepatic metabolism). KAN0438757's lack of PFKFB1/2 activity eliminates this confounding variable.

Structure-Guided Optimization and Fragment-Based Drug Discovery Targeting the PFKFB3 F6P Pocket

For medicinal chemistry campaigns focused on the PFKFB3 fructose-6-phosphate substrate pocket, KAN0438241's publicly available co-crystal structure (PDB 6ETJ, 2.51 Å) provides an experimentally validated starting point for structure-based drug design [1]. The detailed binding pose reveals polar contacts between the compound's carboxylate, sulfonamide, and phenolic hydroxyl groups with active-site residues, mimicking the endogenous F6P substrate [1]. The non-ATP-competitive binding mode confirmed by NMR competition experiments suggests that optimized derivatives may avoid cross-reactivity with the broader kinome, a design principle validated by the SScore(35) = 0 result at 2 µM [1]. Neither 3PO nor PFK-158 offers comparable structural information for PFKFB3 binding, limiting their utility in structure-guided optimization workflows.

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